N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)propane-2-sulfonamide

Description

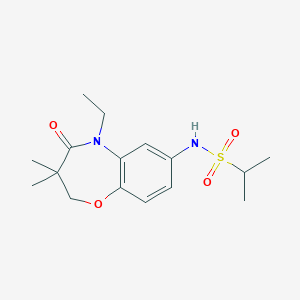

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)propane-2-sulfonamide is a benzoxazepine-derived sulfonamide compound. Its structure features a fused benzoxazepine core with an ethyl group at position 5, two methyl groups at position 3, and a sulfonamide substituent at position 5. Benzoxazepines are of interest in medicinal chemistry due to their structural rigidity and ability to modulate biological targets such as kinases and G-protein-coupled receptors.

Properties

IUPAC Name |

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)propane-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O4S/c1-6-18-13-9-12(17-23(20,21)11(2)3)7-8-14(13)22-10-16(4,5)15(18)19/h7-9,11,17H,6,10H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFFRAYXCMNKOIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=CC(=C2)NS(=O)(=O)C(C)C)OCC(C1=O)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)propane-2-sulfonamide typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize the yield. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is common to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)propane-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can be used to alter the oxidation state of the compound.

Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule .

Scientific Research Applications

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)propane-2-sulfonamide has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: It is used in the development of new materials with specific properties, such as enhanced durability or conductivity

Mechanism of Action

The mechanism of action of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)propane-2-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity .

Comparison with Similar Compounds

Implications of Structural Differences :

- Alkyl Chain Length/Branching : The isopentyl group in the analog introduces increased steric bulk and hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility compared to the ethyl-substituted target compound .

- Hydrogen Bonding: Both compounds retain the sulfonamide group, which can act as a hydrogen-bond donor/acceptor. This feature is critical for interactions in biological systems or crystal packing .

Broader Context: Benzoxazepine Derivatives

Benzoxazepines are a versatile scaffold in drug discovery. For example:

- Diltiazem : A calcium channel blocker with a benzothiazepine core (structurally related to benzoxazepines) highlights the importance of substituent positioning for target selectivity.

- LY294002 : A benzoxazepine-based kinase inhibitor demonstrates how sulfonamide groups can modulate binding affinity.

The target compound’s ethyl and sulfonamide substituents may position it for unique interactions compared to these derivatives, though experimental validation is required.

Research Findings and Limitations

- Hydrogen-Bonding Patterns : The sulfonamide group’s role in supramolecular assembly could be analyzed using graph-set theory , but empirical studies are lacking.

- Biological Data: No activity data are provided in the evidence. Hypothetically, the ethyl group’s smaller size might improve solubility for in vitro assays, whereas the isopentyl analog’s hydrophobicity could favor blood-brain barrier penetration.

Biological Activity

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)propane-2-sulfonamide is a synthetic compound belonging to the benzoxazepine class. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry. The unique structural features of this compound suggest diverse mechanisms of action and therapeutic potentials.

Chemical Structure

The molecular formula of this compound is . The compound features a sulfonamide group attached to a benzoxazepine framework, which is known for its pharmacological properties.

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Enzyme Inhibition : The sulfonamide moiety may inhibit certain enzymes involved in metabolic pathways.

- Receptor Modulation : The compound could interact with specific receptors, potentially modulating signaling pathways associated with various physiological processes.

- Antimicrobial Activity : Similar compounds have shown antimicrobial properties; thus, this compound may exhibit activity against bacterial or fungal strains.

Biological Activity Data

| Activity Type | Findings | References |

|---|---|---|

| Antimicrobial | Exhibits potential antimicrobial activity | |

| Enzyme Inhibition | Possible inhibition of metabolic enzymes | |

| Receptor Interaction | Modulation of receptor activity |

Antimicrobial Properties

Research indicates that compounds similar to N-(5-ethyl-3,3-dimethyl-4-oxo...) have demonstrated significant antimicrobial effects against various pathogens. For instance, studies on structurally related benzoxazepines have shown efficacy against Gram-positive and Gram-negative bacteria.

Enzyme Inhibition Studies

A study investigating the inhibition of carbonic anhydrase by sulfonamide derivatives revealed that compounds with a similar structure could effectively inhibit enzyme activity in vitro. This suggests that N-(5-ethyl...) may also possess enzyme-inhibitory capabilities relevant to therapeutic applications.

Receptor Modulation

Investigations into the interaction of benzoxazepines with neurotransmitter receptors have shown that these compounds can modulate receptor activity. This modulation can lead to altered signaling pathways that may be beneficial in treating neurological disorders.

Q & A

Q. Can synergistic effects be exploited when combining this compound with existing therapeutics?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.